[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS 915924-02-6) is a specialized research chemical classified as a benzimidazole-acetic acid derivative. Its structure consists of a 4-methyl-1H-benzimidazole core linked via a methoxy bridge to an acetic acid moiety.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 915924-02-6
Cat. No. B1604373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid
CAS915924-02-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)COCC(=O)O
InChIInChI=1S/C11H12N2O3/c1-7-3-2-4-8-11(7)13-9(12-8)5-16-6-10(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
InChIKeyJELKTODSTLXDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS 915924-02-6) Procurement Guide for Benzimidazole Scaffolds


[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS 915924-02-6) is a specialized research chemical classified as a benzimidazole-acetic acid derivative . Its structure consists of a 4-methyl-1H-benzimidazole core linked via a methoxy bridge to an acetic acid moiety . This compound is primarily offered as a high-purity building block (NLT 98%) for organic synthesis and medicinal chemistry applications, rather than as a characterized biological probe .

Why Substituting [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (915924-02-6) with Other Benzimidazole-Acetic Acid Analogs is Risky


The benzimidazole-acetic acid scaffold is a common motif in medicinal chemistry, but small structural changes can lead to significant differences in chemical reactivity and biological profile [1]. For procurement, substituting [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (915924-02-6) with a close analog like the unsubstituted (1H-benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3) or a 5-methyl isomer introduces distinct changes in electronic distribution, steric hindrance, and lipophilicity (LogP), which can drastically alter reaction outcomes in synthetic pathways or binding affinities in a biological assay . The specific 4-methyl substitution on the benzimidazole core is a key differentiator that cannot be assumed to be functionally equivalent to other methylated or non-methylated versions without direct comparative data.

Quantitative Differentiation of [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (915924-02-6) from Its Closest Analogs


Structural and Physicochemical Differentiation: 4-Methyl vs. Unsubstituted and 5-Methyl Benzimidazole Analogs

The compound's primary differentiation stems from its unique substitution pattern. Compared to the unsubstituted analog, (1H-benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3, MW: 206.20), the target compound (MW: 220.22) contains a methyl group at the 4-position of the benzimidazole ring . This substitution increases molecular weight and lipophilicity, as indicated by a calculated LogP of 1.47 . This differentiates it from other methyl isomers, such as [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, where the methyl group is at the 5-position . These differences in substitution pattern directly influence the compound's behavior as a building block in further synthetic transformations.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Purity and Availability as a Sourcing Differentiator

As a specialized building block, sourcing reliability and purity are key differentiators. The target compound is commercially available from multiple reputable vendors with a guaranteed purity specification of NLT 98% . This high purity level, combined with its listing in major screening libraries (as CHEMBRDG-BB 4010700), positions it as a readily accessible, quality-assured starting material for research . While direct comparative biological activity data is absent, the procurement value lies in its defined chemical identity and availability as a high-purity scaffold component, in contrast to analogs that may have lower purity grades or more limited commercial availability.

Chemical Procurement Quality Control Building Blocks

Potential for Reduced CYP Enzyme Interaction Based on Class-Level Inference

Research on benzimidazole-based inhibitors has established that the presence of a 2,6-dimethylphenyl substituent on the benzimidazole core constitutes a structural alert for increased time-dependent CYP3A4 inhibition [1]. The target compound, [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid, lacks this specific bulky, lipophilic motif. By class-level inference, it is therefore expected to have a lower risk of potent CYP3A4 inhibition compared to benzimidazole derivatives that contain this structural alert. This is a qualitative, not quantitative, differentiation based on established medicinal chemistry principles for the scaffold.

Drug Metabolism CYP450 Inhibition Structural Alert

Application Scenarios for Procuring [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (915924-02-6)


Synthesis of Novel Benzimidazole-Derived Libraries for Drug Discovery

This compound serves as a versatile carboxylic acid building block for creating diverse compound libraries. The free acetic acid group can be easily derivatized into amides, esters, or other functional groups, allowing for rapid exploration of chemical space around the 4-methylbenzimidazole core. Its availability as a high-purity reagent (NLT 98%) from multiple vendors supports robust and reproducible library synthesis.

Lead Optimization and Scaffold Hopping in Medicinal Chemistry

For medicinal chemists, this compound offers a benzimidazole scaffold with a specific 4-methyl substitution pattern that is distinct from the more common 5- or 6-substituted analogs. This unique regioisomer can be used for scaffold hopping or to probe structure-activity relationships (SAR) where the precise position of the methyl group on the fused ring system is a critical variable .

Physicochemical Property Modulation in Early-Stage Research

The compound's calculated LogP of 1.47 and presence of hydrogen bond donors/acceptors (TPSA: 75.21) make it a useful module for fine-tuning the lipophilicity and solubility of larger molecules. Researchers can incorporate this building block to systematically increase or decrease LogP in a lead series, a key parameter in achieving desirable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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